![molecular formula C17H25FN2O2 B3013122 Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 1198283-80-5](/img/structure/B3013122.png)

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

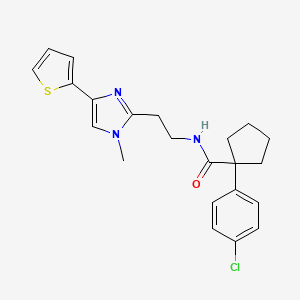

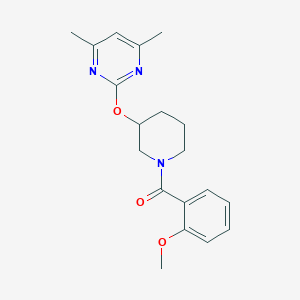

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse range of biological activities and are often used as intermediates in the synthesis of various biologically active molecules. The tert-butyl group attached to the piperidine nitrogen atom is a common protecting group that can be removed under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves nucleophilic substitution reactions, condensation reactions, and other organic transformations. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction and confirmed by spectroscopic methods . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of synthetic approaches for creating a variety of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using single-crystal X-ray diffraction (XRD) studies. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to crystallize in the monoclinic system with specific unit cell parameters . The molecular structure is further supported by spectroscopic evidence such as LCMS, NMR, and IR . Density functional theory (DFT) calculations are also employed to compare the molecular structure with X-ray diffraction values, providing insights into the stability and conformation of the molecules .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are crucial for creating intermediates that can be further modified to produce small molecule anticancer drugs and other biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their crystalline nature, as evidenced by XRD studies. The compounds often exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their three-dimensional architecture . The presence of fluorine atoms and other substituents in the molecule can influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Techniques : Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate and its derivatives are synthesized through various chemical reactions, often involving acylation, sulfonation, substitution, and condensation reactions. These techniques are crucial for producing key intermediates in drug development, such as Vandetanib and others (Wang et al., 2015), (Sanjeevarayappa et al., 2015).

Crystallographic Analysis : The crystal structure of certain derivatives has been determined, revealing details about molecular packing and intermolecular interactions. This information is essential for understanding the chemical and physical properties of these compounds (Gumireddy et al., 2021).

Medicinal Chemistry and Biological Activity

Intermediate for Biologically Active Compounds : These compounds serve as important intermediates in the synthesis of biologically active compounds, including potential cancer therapeutics and drugs targeting specific biological pathways (Kong et al., 2016), (Zhang et al., 2018).

Synthesis of Nociceptin Antagonists : These compounds are used in the synthesis of nociceptin antagonists, suggesting their role in pain management and neurological research (Jona et al., 2009).

Analytical and Structural Chemistry

- Structural Studies : The synthesis and molecular structure of related compounds have been studied extensively, providing insights into their chemical behavior and potential applications in various fields of chemistry and pharmacology (Moriguchi et al., 2014), (Vaid et al., 2013).

Safety and Hazards

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mécanisme D'action

Target of Action

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is primarily targeted towards the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Biochemical Pathways

The biochemical pathway involved in the action of fentanyl involves the opioidergic pathway. Upon binding to the mu-opioid receptors, fentanyl triggers a cascade of events leading to the inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in analgesia, sedation, and euphoria .

Pharmacokinetics

The pharmacokinetics of fentanyl, which this compound contributes to, are characterized by rapid onset and short duration of action. Fentanyl is highly lipophilic, allowing for quick absorption and distribution in the body. It undergoes metabolism primarily in the liver and is excreted in urine .

Result of Action

The result of fentanyl’s action is potent analgesia, making it useful for pain management in clinical settings. Overdose can lead to life-threatening respiratory depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound during synthesis. Additionally, individual factors such as genetic variations in the mu-opioid receptor or metabolic enzymes can influence the efficacy and potential side effects in individuals .

Analyse Biochimique

Biochemical Properties

Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation

Cellular Effects

It is known to be used in the synthesis of fentanyl and its analogues , which are known to have significant effects on various types of cells and cellular processes.

Molecular Mechanism

As an intermediate in the synthesis of fentanyl and its analogues , it may share some of their mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

As an intermediate in the synthesis of fentanyl and its analogues , it may share some of their dosage-dependent effects.

Metabolic Pathways

As an intermediate in the synthesis of fentanyl and its analogues , it may be involved in similar metabolic pathways.

Propriétés

IUPAC Name |

tert-butyl 4-[amino-(4-fluorophenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)15(19)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLRJCZCCDPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)

![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)